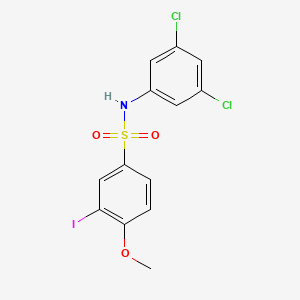![molecular formula C19H20O5 B4618068 allyl [(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetate](/img/structure/B4618068.png)
allyl [(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetate
Overview
Description
Allyl acetate is a chemical compound widely used as a monomer and intermediate in the synthesis of industrial chemicals. It plays a significant role in various chemical reactions and processes due to its unique molecular structure and properties.
Synthesis Analysis
The synthesis of allylic acetates, including compounds similar to the one , often involves palladium-catalyzed coupling reactions. For instance, Kinderman et al. (2002) described the synthesis of allylic acetates using a palladium-catalyzed coupling of alcohol with alkyl or aryl 1,2-propadienyl ether, leading to the formation of unsaturated rings through ring-closing metathesis (Kinderman et al., 2002).
Molecular Structure Analysis
The molecular structure of allylic acetates can be complex. For instance, Srinivasan et al. (2012) conducted a single crystal X-ray analysis of isomeric allylic acetates, providing insights into their molecular configurations and structural characteristics (Srinivasan et al., 2012).
Chemical Reactions and Properties
Allyl acetate undergoes various chemical reactions due to its reactive nature. Wang et al. (2018) studied the gas-phase oxidation of allyl acetate with atmospheric oxidants, revealing insights into its chemical behavior and reaction mechanisms (Wang et al., 2018).
Physical Properties Analysis
The physical properties of allylic acetates, such as boiling point, melting point, and solubility, are influenced by their molecular structure. Nguyen et al. (2010) analyzed the microwave spectrum of allyl acetate, providing valuable information about its physical characteristics (Nguyen et al., 2010).
Chemical Properties Analysis
The chemical properties of allylic acetates, including reactivity, stability, and oxidation potential, are essential for their application in various chemical processes. The study by Bobbitt (1998) on oxoammonium salts highlighted some aspects of the oxidation reactions involving compounds like allyl acetate (Bobbitt, 1998).
Scientific Research Applications
Catalytic Applications
Palladium-catalyzed reactions offer a versatile methodology for forming allylic derivatives through intermolecular exchange processes. The reactivity of allylic compounds with active hydrogen compounds, such as phenols, alcohols, and amines, in the presence of palladium catalysts, illustrates the utility of allylic acetates in organic synthesis. These reactions facilitate the synthesis of complex molecules from simpler precursors, showcasing the compound's role in advancing synthetic strategies (Takahashi, Miyake, & Hata, 1972).
Synthetic Utility in Organic Chemistry
The ring-closing metathesis of allylic acetals, including O,O- and N,O-acetals, highlights the synthetic potential of allylic compounds in constructing unsaturated rings. This methodology enables the generation of oxygen and nitrogen heterocyclic scaffolds, providing a foundation for further functionalization towards complex molecular architectures. Such processes demonstrate the compound's role in facilitating the synthesis of dihydropyrans, chromenes, and other heterocycles, underscoring its significance in developing synthetic routes to pharmacologically relevant structures (Kinderman et al., 2002).
Atmospheric Chemistry and Environmental Impact
Understanding the atmospheric fate of allylic acetates is crucial for evaluating their environmental impact. The gas-phase reaction kinetics of allyl acetate with atmospheric oxidants (O3, OH, Cl, and NO3) provide insight into its degradation processes in the atmosphere. This research is pivotal for assessing the persistence and potential environmental hazards associated with the emission of allylic compounds, offering a basis for regulatory and mitigation strategies (Wang et al., 2018).
Material Science Applications
The synthesis and characterization of novel benzoxazine monomers containing allyl groups for high-performance thermosets reveal the material science applications of allylic derivatives. These monomers, upon thermal curing, form thermosets with excellent thermomechanical properties, including high glass transition temperatures. Such materials are valuable in advanced composite and coating applications, highlighting the compound's contribution to the development of new materials with superior performance characteristics (Agag & Takeichi, 2003).
properties
IUPAC Name |
prop-2-enyl 2-[(3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl)oxy]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O5/c1-3-8-22-17(20)11-23-15-9-12(2)10-16-18(15)13-6-4-5-7-14(13)19(21)24-16/h3,9-10H,1,4-8,11H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLAOMHXAEUFKIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OCC(=O)OCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(cyclobutylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B4617989.png)

![diethyl ({[3-chloro-4-(2-furyl)phenyl]amino}methylene)malonate](/img/structure/B4618000.png)
![methyl {5-[3-methoxy-4-(2-methoxy-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4618005.png)
![N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-9-oxo-9H-fluorene-1-carboxamide](/img/structure/B4618008.png)
![2-{[5-(4-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-1-naphthylacetamide](/img/structure/B4618011.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-formylphenoxy)acetamide](/img/structure/B4618026.png)


![3-(5-bromo-2-furyl)-4-methyl-5-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4H-1,2,4-triazole](/img/structure/B4618059.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,4-dichlorophenyl)thiourea](/img/structure/B4618061.png)

![N-{2-chloro-4-[(4-ethoxy-3-nitrobenzoyl)amino]phenyl}-2-furamide](/img/structure/B4618069.png)
![(4-{[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B4618071.png)